1-(2-Fluorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like this typically belong to the class of organic compounds known as ureas, which contain a functional group with the structure R1-N(R2)-C(=O)-N(R3)-R4, where R1 to R4 can be H or any organic group .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of an isocyanate (R-N=C=O) with an amine (R’-NH2) to form a urea (R-NH-CO-NH-R’) . The specific synthesis process for this compound would depend on the availability of the starting materials and the desired yield and purity .Molecular Structure Analysis
The molecular structure of a compound like this would be determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the molecular structure .Chemical Reactions Analysis
The chemical reactions involving a compound like this would depend on its functional groups. Ureas, for example, can undergo hydrolysis to form amines and carbon dioxide .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would be determined by its molecular structure and the nature of its functional groups. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Antifungal and Antimicrobial Activity
Compounds structurally similar to 1-(2-Fluorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea have demonstrated potential antifungal and antimicrobial activities. For instance, derivatives of 1,3,4-oxadiazole have shown fungitoxic action against organisms like A. niger and F. oxyporum, indicating their potential as antifungal agents (Mishra, Singh, & Wahab, 2000). Similarly, derivatives bearing the 1,2,4-oxadiazole ring have been synthesized and evaluated for their antimicrobial activities, showing effectiveness against various bacterial and fungal strains (Parikh & Joshi, 2014).
Potential in Cancer Research
Certain urea derivatives, which include the 1,2,4-oxadiazole moiety, have been identified as novel apoptosis inducers and potential anticancer agents. They have demonstrated activity against several cancer cell lines, suggesting their application in cancer research (Zhang et al., 2005).
Application in Organic Light-Emitting Diodes (OLEDs)
Derivatives of 1,3,4-oxadiazole have found applications in the development of efficient organic light-emitting diodes (OLEDs). These compounds have been used as ligands in iridium complexes, contributing to high performance and low efficiency roll-off in OLED devices (Jin et al., 2014).
Insect Growth Regulation
Urea derivatives with a structure related to this compound have shown potential as insect growth regulators. Studies on the crystal structure of such compounds have revealed their potential in controlling insect growth (Zhong et al., 1999).
Antioxidant Activity
Some 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antioxidant activity, indicating potential application in combating oxidative stress-related conditions (George, Sabitha, Kumar, & Ravi, 2010).
Plant Biology
Urea derivatives, including those related to 1,2,4-oxadiazoles, have shown cytokinin-like activity, influencing plant cell division and differentiation. This indicates potential applications in plant biology and agriculture (Ricci & Bertoletti, 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c22-16-11-5-6-12-17(16)23-20(27)25-21(13-7-2-8-14-21)19-24-18(26-28-19)15-9-3-1-4-10-15/h1,3-6,9-12H,2,7-8,13-14H2,(H2,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHDHZSKMBMCFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CC=CC=C3)NC(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.